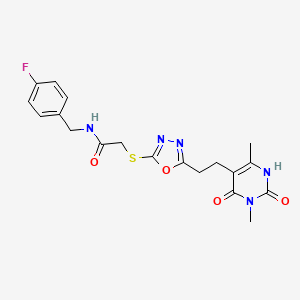
1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 956961-09-4 . It has a molecular weight of 282.3 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 1’,3’-dimethyl-1-phenyl-1H,1’H- [3,4’-bipyrazole]-4-carboxylic acid . The InChI code is 1S/C15H14N4O2/c1-10-12 (8-18 (2)16-10)14-13 (15 (20)21)9-19 (17-14)11-6-4-3-5-7-11/h3-9H,1-2H3, (H,20,21) .Physical and Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of similar bipyrazole compounds and their analogues has been explored for their potential in systemic fungicides. These compounds demonstrate significant structural similarity to known fungicides, suggesting their potential utility in agricultural chemistry (Huppatz, 1983).
- Research into the synthesis routes for pyrazole-carboxylic acids, including methods for the preparation of phenylpyrazole-carboxylic acids, offers insights into the chemical properties and potential industrial applications of these compounds (O'donovan, Carroll, & Reilly, 1960).
Corrosion Inhibition
- Bipyrazolic compounds, including derivatives of dimethyl-phenyl-bipyrazole, have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. These studies suggest that such compounds could be effective corrosion inhibitors, important for protecting metals in industrial applications (Chetouani et al., 2005).
Material Science and Engineering
- The development of new bipyrazole derivatives has been explored through density functional theory (DFT) studies, assessing their potential activity as corrosion inhibitors. This indicates the role of computational chemistry in predicting the utility of such compounds in materials science (Wang et al., 2006).
Synthesis of Polymeric and Supramolecular Structures
- Research into the synthesis of functional polymers through oxidative polycoupling of phenylpyrazole and internal diynes catalyzed by rhodium suggests potential applications in creating new materials with specific optical or electronic properties (Gao et al., 2013).
- The construction of metal-organic frameworks (MOFs) using bipyrazolic ligands demonstrates the potential for creating materials with unique gas adsorption and separation capabilities, relevant for environmental and industrial processes (Kan et al., 2018).
Anticancer and Enzyme Inhibition
- Novel pyrazolopyrimidines derivatives, structurally related to bipyrazole compounds, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the medicinal chemistry applications of these compounds (Rahmouni et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-12(8-18(2)16-10)14-13(15(20)21)9-19(17-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXYPQXTLEFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)
![N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2890402.png)
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)


![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)
![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)
![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890420.png)
![N-butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)
